3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile, also known by its chemical structure and CAS number 1339955-49-5, is a compound with significant implications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents. This compound features a benzonitrile moiety substituted with a piperidine derivative, enhancing its biological activity. It is primarily classified as a pharmaceutical intermediate and is of interest in the development of drugs targeting various medical conditions.
The compound is derived from the reaction between 4-aminopiperidine and 3-chloromethylbenzonitrile, which positions it within the broader class of benzonitriles and piperidine derivatives. Its classification falls under organic compounds utilized in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-4 inhibitors, which are used to manage type 2 diabetes mellitus .
The synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile typically involves the following steps:
The reaction may require specific conditions such as temperature control (typically around 80-120°C) and may involve the use of bases like triethylamine to neutralize hydrochloric acid formed during the reaction . The purification of the product can be achieved through recrystallization or chromatography.
The molecular structure of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile can be depicted as follows:
This indicates that the compound consists of 13 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.
The molecular weight of this compound is approximately 216.28 g/mol. Its structural formula highlights a benzonitrile group linked to a piperidine ring through a methylene bridge, which is crucial for its biological activity.
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions typical for nitriles and amines:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds with improved efficacy.
The biological activity of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile is primarily associated with its role as an intermediate in synthesizing dipeptidyl peptidase-4 inhibitors. These inhibitors work by blocking the Dipeptidyl Peptidase IV enzyme, which leads to increased levels of incretin hormones that regulate glucose metabolism. This mechanism helps improve glycemic control in patients with type 2 diabetes mellitus .
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile has several scientific applications:
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile represents a critical pharmacophore in the development of xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitors, notably forming the core structure of alogliptin. This compound class addresses the diminished incretin effect observed in type 2 diabetes mellitus (T2DM), where oral glucose elicits lower insulin secretion compared to intravenous glucose despite similar glycemia levels [5] [9]. DPP-4 inhibitors counteract this pathophysiology by preventing enzymatic degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby amplifying their insulinotropic activity [1] [5]. The structural optimization of this benzonitrile derivative enabled high selectivity (>10,000-fold) for DPP-4 over related proteases like DPP-8 and DPP-9, minimizing off-target effects while maintaining potent enzyme inhibition (IC₅₀ < 10 nM) [3] [4]. Clinical studies demonstrate that DPP-4 inhibitors incorporating this scaffold reduce HbA1c by 0.5–1.0% through glucose-dependent insulin secretion, contrasting with sulfonylureas that pose hypoglycemia risks [9].
Table 1: Molecular Properties of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile-Based DPP-4 Inhibitors
Property | Value | Significance |
---|---|---|
Molecular Weight | 339.39 g/mol (alogliptin free base) | Facilitates oral bioavailability |
cLogP | 0.66 | Optimizes membrane permeability |
Topological Polar SA | 94 Ų | Enhances water solubility |
Selectivity (DPP-4 vs DPP-8/9) | >10,000-fold | Minimizes off-target toxicities |
IC₅₀ (DPP-4 inhibition) | <10 nM | Ensures sustained enzyme inhibition |
The benzonitrile moiety enables targeted, reversible inhibition of DPP-4 through non-covalent interactions within the enzyme's catalytic pocket. X-ray crystallography (PDB ID: 3g0b) reveals that the nitrile group anchors the compound in the hydrophobic S1 pocket of DPP-4, forming π-π stacking interactions with Tyr662 and Tyr547 [4]. Unlike covalent DPP-4 inhibitors (e.g., saxagliptin), this derivative lacks electrophilic warheads and instead utilizes dipole-dipole interactions and hydrogen bonding with Glu205 and Glu206 residues via its aminopiperidine group [4]. The binding kinetics demonstrate slow dissociation (t₁/₂ ≈ 30 minutes), contributing to prolonged pharmacodynamic effects despite non-covalent mechanism [2]. This binding mode classifies it within "Class 2" DPP-4 inhibitors, characterized by interactions spanning S1, S2, S1', and S2' subsites [9].
By inhibiting DPP-4, 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile derivatives prolong the half-life of endogenous incretin hormones, particularly GLP-1. Under hyperglycemic conditions, this leads to:
Table 2: Pharmacodynamic Effects of DPP-4 Inhibition
Parameter | Change vs. Baseline | Clinical Outcome |
---|---|---|
Active GLP-1 concentration | ↑2–3 fold postprandially | Enhanced insulin secretion |
Glucagon levels | ↓20–30% (hyperglycemia) | Reduced hepatic glucose output |
HbA1c (monotherapy) | ↓0.56–0.59% (alogliptin) | Improved long-term glycemic control |
Fasting plasma glucose | ↓20–35 mg/dL | Reduced fasting hyperglycemia |
Table 3: Clinical Efficacy in HbA1c Reduction
Therapy Combination | HbA1c Reduction (%) | Duration (weeks) |
---|---|---|
Alogliptin monotherapy | -0.56 to -0.59 | 26 |
Alogliptin + metformin | -0.60 | 26 |
Alogliptin + pioglitazone | -0.80 | 26 |
Placebo | -0.02 to +0.01 | 26 |
The structural specificity of this benzonitrile scaffold enables precise incretin modulation without stimulating insulin secretion under normoglycemic conditions, a critical safety advantage over insulin secretagogues [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: